Cas no 2228489-99-2 (3-amino-1,1-diphenylbutan-2-one)

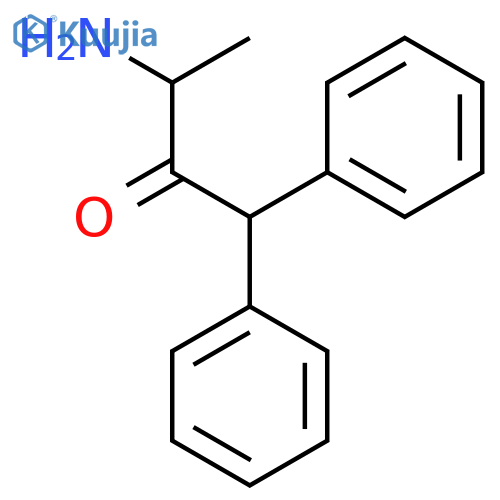

2228489-99-2 structure

商品名:3-amino-1,1-diphenylbutan-2-one

3-amino-1,1-diphenylbutan-2-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1,1-diphenylbutan-2-one

- EN300-1861739

- 2228489-99-2

-

- インチ: 1S/C16H17NO/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,17H2,1H3

- InChIKey: DKNHAVZLVBNBQC-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)N)C(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 239.131014166g/mol

- どういたいしつりょう: 239.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-amino-1,1-diphenylbutan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1861739-5.0g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1861739-0.25g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1861739-0.5g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1861739-2.5g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1861739-1.0g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1861739-0.05g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1861739-10.0g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1861739-5g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 5g |

$3396.0 | 2023-09-18 | ||

| Enamine | EN300-1861739-10g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 10g |

$5037.0 | 2023-09-18 | ||

| Enamine | EN300-1861739-0.1g |

3-amino-1,1-diphenylbutan-2-one |

2228489-99-2 | 0.1g |

$1031.0 | 2023-09-18 |

3-amino-1,1-diphenylbutan-2-one 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2228489-99-2 (3-amino-1,1-diphenylbutan-2-one) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量